N'-(4-phenoxyphenyl)oxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-phenoxyphenyl)ethanediamide” has been reported. For instance, the reaction of 4-aminodiphenyl ester with acrylic, methacrylic, crotonic, and itaconic acids has been used to synthesize N-substituted β-alanines .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-phenoxyphenyl)ethanediamide” are not explicitly mentioned in the available sources. However, compounds with similar structures have been studied. For example, N-substituted β-alanines synthesized from 4-aminodiphenyl ester and various acids undergo ring closure to form derivatives of dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone .
Mechanism of Action
The mechanism of action of “N-(4-phenoxyphenyl)ethanediamide” is not explicitly mentioned in the available sources. However, compounds with similar structures have been studied for their effects on biological systems .
Safety and Hazards
The safety and hazards associated with “N-(4-phenoxyphenyl)ethanediamide” are not explicitly mentioned in the available sources. It’s important to handle all chemical compounds with appropriate safety measures .
Future Directions
The future directions for research on “N-(4-phenoxyphenyl)ethanediamide” could involve further exploration of its synthesis, structure, and potential applications. Given the interest in compounds with similar structures, it’s possible that “N-(4-phenoxyphenyl)ethanediamide” could be a subject of future research .
Properties
IUPAC Name |
N'-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)14(18)16-10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMJPFOGPGRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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